molecular formula C12H18N2S B1518957 4-[2-(Thiomorpholin-4-yl)ethyl]aniline CAS No. 1042786-65-1

4-[2-(Thiomorpholin-4-yl)ethyl]aniline

Cat. No. B1518957
CAS RN: 1042786-65-1
M. Wt: 222.35 g/mol
InChI Key: QLEWSVVVLAMGRE-UHFFFAOYSA-N
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Description

“4-[2-(Thiomorpholin-4-yl)ethyl]aniline” is an organic compound with the chemical formula C12H18N2S . It has a molecular weight of 222.35 g/mol . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “4-[2-(Thiomorpholin-4-yl)ethyl]aniline” is 1S/C12H18N2S/c13-12-3-1-11(2-4-12)5-6-14-7-9-15-10-8-14/h1-4H,5-10,13H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“4-[2-(Thiomorpholin-4-yl)ethyl]aniline” is a powder that is stored at room temperature . It has a molecular weight of 222.35 g/mol .

Scientific Research Applications

Corrosion Inhibition

One application of structurally related compounds to 4-[2-(Thiomorpholin-4-yl)ethyl]aniline is in the field of corrosion inhibition. For example, a study demonstrated the use of a thiophene Schiff base as an effective corrosion inhibitor for mild steel in acidic solutions. This compound showed high efficiency in protecting steel surfaces, suggesting potential for similar compounds in corrosion resistance applications (Daoud et al., 2014).

Antimicrobial Activities

Compounds with structural similarities to 4-[2-(Thiomorpholin-4-yl)ethyl]aniline have been synthesized and evaluated for their antimicrobial properties. For instance, derivatives of 3-Fluoro-4-(morpholin-4-yl)aniline showed significant antitubercular activities, indicating potential for developing new antimicrobial agents (Başoğlu et al., 2012).

Src Kinase Inhibition

Another research area involves the inhibition of Src kinase activity, which is crucial for cancer research. Compounds derived from anilinoquinolinecarbonitriles, including those with morpholinyl groups, have shown potent inhibitory effects on Src kinase activity, highlighting their potential as cancer therapeutics (Boschelli et al., 2001).

Antimicrobial and Anticancer Applications

Further studies have explored the synthesis and biological evaluation of novel compounds for antimicrobial and anticancer applications. For example, new substituted ethyl 2-(quinolin-4-yl)propanoates derived from aniline demonstrated potent activity against Helicobacter pylori, a bacterium linked to stomach ulcers and cancer (Khan et al., 2013).

Temperature Sensing

In the realm of materials science, derivatives of aniline have been used to create ratiometric fluorescent thermometers. These compounds exhibit temperature-dependent fluorescence changes, enabling precise temperature measurements in various applications (Cao et al., 2014).

Synthetic Methodologies

Research also extends to synthetic methodologies, where aniline derivatives are key intermediates in the synthesis of complex molecules, such as those used in organic light-emitting diodes (OLEDs) and other electronic devices. This highlights the compound's role in advancing materials chemistry and electronics (Doi et al., 2003).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, and the signal word “Warning” has been applied to it . Hazard statements associated with the compound include H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation, respectively .

properties

IUPAC Name

4-(2-thiomorpholin-4-ylethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2S/c13-12-3-1-11(2-4-12)5-6-14-7-9-15-10-8-14/h1-4H,5-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLEWSVVVLAMGRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CCC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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